

An In-Depth Technical Guide to the Discovery and Development of BMS-902483

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Compound of Interest		
Compound Name:	BMS-902483	
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Abstract

BMS-902483 is a potent and selective partial agonist of the $\alpha7$ nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in various animal models of cognition and sensory gating, the clinical development of **BMS-902483** was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and, where available, the experimental protocols and quantitative data associated with **BMS-902483**.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α 7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly permeable to calcium ions, the α 7 nAChR plays a significant role in modulating neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the α 7 nAChR has been linked to the pathophysiology of several disorders, including Alzheimer's



disease, schizophrenia, and other conditions characterized by cognitive impairment. Consequently, the development of selective $\alpha 7$ nAChR agonists and positive allosteric modulators has been an active area of research for the pharmaceutical industry.

Discovery of BMS-902483

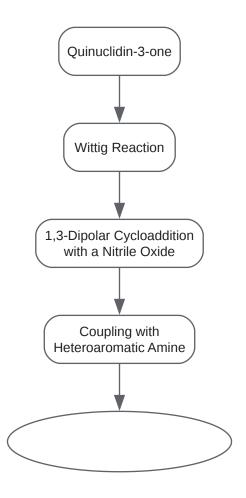
BMS-902483 was identified through a focused drug discovery program at Bristol-Myers Squibb centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold was designed to provide a rigid framework for optimal interaction with the α 7 nAChR binding site, aiming for high potency and selectivity. The lead optimization efforts concentrated on modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and functional activity at the α 7 nAChR while minimizing off-target effects, particularly at the structurally related 5-HT3A receptor. This strategic approach led to the identification of **BMS-902483** as a clinical candidate with a promising preclinical profile. A closely related analog, BMS-933043, also emerged from this program and progressed to Phase I clinical trials.[2]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for **BMS-902483** is not publicly available, the general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been described. The synthesis involves the construction of the key spirocyclic core, followed by the coupling of the desired heteroaromatic amine.

Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines





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Caption: General synthetic approach to quinuclidine-containing spirooxazolines.

Mechanism of Action and In Vitro Pharmacology

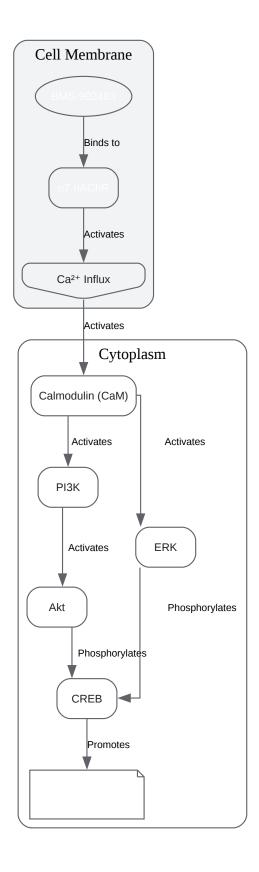
BMS-902483 functions as a partial agonist at the $\alpha7$ nAChR.[1] This means that it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the potential for receptor desensitization and provide a better therapeutic window compared to full agonists.

Signaling Pathway

Upon binding of **BMS-902483**, the α 7 nAChR undergoes a conformational change, opening its intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function.



Signaling Pathway of **BMS-902483** via the α 7 nAChR



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Caption: Downstream signaling cascade initiated by **BMS-902483** binding to the α 7 nAChR.

In Vitro Potency and Selectivity

BMS-902483 demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] In functional assays, it elicits currents in cells expressing these receptors that are approximately 60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold). [2] It is anticipated that **BMS-902483** possesses a similar favorable selectivity profile.

Table 1: In Vitro Activity of BMS-902483

Assay	Species/Syste m	Parameter	Value	Reference
FLIR	Human α7	EC50	9.3 nM	[3]
Electrophysiolog y	Rat α7	Area EC50	140 nM	[3]
Electrophysiolog y	Rat α7	Peak Ymax (%)	40	[3]
Electrophysiolog y	Rat α7	Area Ymax (%)	54	[3]
Binding Assay	5-HT3A	IC50	480 nM	[3]

Preclinical In Vivo Pharmacology

BMS-902483 has been evaluated in several rodent models of cognitive function and sensory processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to schizophrenia.

Cognitive Enhancement

In the novel object recognition (NOR) task in mice, a model of recognition memory, **BMS-902483** improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This



effect was shown to be mediated by the $\alpha 7$ nAChR, as it was blocked by the silent $\alpha 7$ nAChR agonist, NS6740.[1]

In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting model, which assesses executive function, **BMS-902483** reversed the cognitive deficits with an MED of 3 mg/kg.[1]

Sensory Gating

BMS-902483 also demonstrated efficacy in a model of sensory gating deficits, which are observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in rats.[1]

Synaptic Plasticity

Furthermore, **BMS-902483** enhanced ex vivo hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]

Receptor Occupancy

An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory processing effects of **BMS-902483** correlated with α 7 receptor occupancy, ranging from 64% at the MED for novel object recognition to approximately 90% for the set-shifting and auditory gating models.[1]

Table 2: In Vivo Efficacy of BMS-902483



Model	Species	Endpoint	Minimal Effective Dose (MED)	Receptor Occupancy at MED	Reference
Novel Object Recognition	Mouse	Improved 24h memory	0.1 mg/kg	64%	[1]
MK-801- induced Attentional Set-Shifting Deficit	Rat	Reversal of deficit	3 mg/kg	~90%	[1]
Ketamine- induced Auditory Gating Deficit	Rat	Reversal of deficit	Not specified	~90%	[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for **BMS-902483** in preclinical species (mouse, rat, and dog) are not publicly available. However, for a drug targeting the central nervous system, key objectives would have been to achieve adequate brain penetration and a pharmacokinetic profile suitable for once or twice-daily dosing.

Table 3: Preclinical Pharmacokinetic Parameters of BMS-902483

Species	Route of Administr ation	Cmax	Tmax	t1/2	AUC	Bioavaila bility (%)
Mouse	Oral	Data not available				
Rat	Oral	Data not available				
Dog	Oral	Data not available				



Clinical Development and Discontinuation

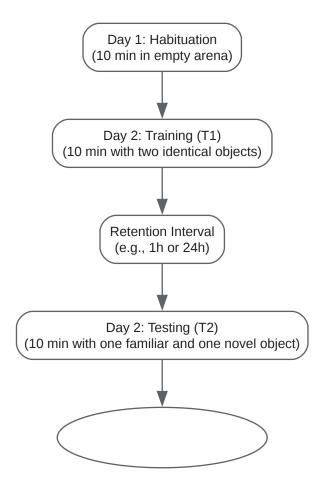
The global highest R&D status for **BMS-902483** is listed as "Discontinued".[2] While the specific reasons for the discontinuation have not been publicly disclosed, it is common for drug candidates to be terminated during development due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-stage preclinical models, or strategic portfolio decisions by the developing company. There is no public record of **BMS-902483** entering formal clinical trials under a specific NCT identifier. In 2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible that the α 7 nAChR agonist program, including **BMS-902483**, was affected by this strategic shift.

Experimental Protocols Novel Object Recognition (NOR) Test in Mice

This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.

Workflow: Novel Object Recognition Test





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Caption: Workflow for the Novel Object Recognition (NOR) test.

- Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
- Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.
- Procedure:
 - Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.
 - Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore for 10 minutes.



- Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1 hour or 24 hours).
- Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes.
- Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

MK-801-Induced Deficits in Rat Attentional Set-Shifting Model

This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia. The NMDA receptor antagonist MK-801 is used to induce deficits in this function.

- Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors and textures.
- Procedure:
 - Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to discriminate based on a specific stimulus dimension (e.g., odor).
 - Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed, and the rats must now discriminate based on a different stimulus dimension (e.g., texture).
 This requires the rat to shift its attentional set.
 - MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g.,
 0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.
 - Drug Treatment: BMS-902483 is administered before the MK-801 challenge to assess its ability to reverse the induced deficit.
- Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is
 the primary measure. A reduction in the number of trials to criterion in the drug-treated group
 compared to the MK-801-only group indicates efficacy.



Auditory Gating in Rats

This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process that is deficient in schizophrenia.

Procedure:

- Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.
- Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli
 (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
- Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the
 P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.
- Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine.
 The ability of BMS-902483 to normalize the gating ratio is then assessed.
- Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.

Procedure:

- Dosing: Mice are dosed with BMS-902483 or vehicle.
- Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and their brains are rapidly removed. Hippocampal slices (e.g., 400 μm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
- Recording: Slices are transferred to a recording chamber and perfused with oxygenated
 aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording



electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by highfrequency stimulation (HFS) of the Schaffer collaterals.
- Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Conclusion

BMS-902483 is a well-characterized preclinical candidate that demonstrated the potential of selective α 7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor. While the development of **BMS-902483** was discontinued, the extensive preclinical data generated for this compound and its analogs have contributed valuable knowledge to the field of α 7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its development, likely due to strategic pipeline prioritization, underscores the multifaceted challenges in bringing new CNS drugs to the market.

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